4-甲基-1,8-萘啶-2-醇

描述

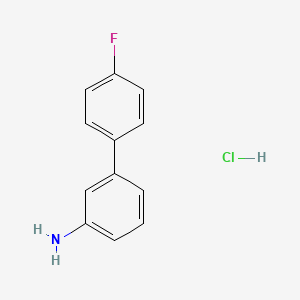

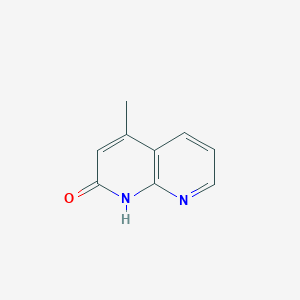

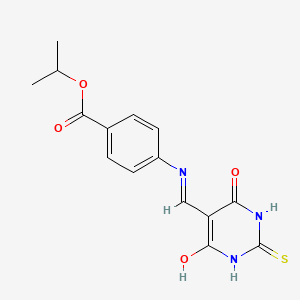

4-Methyl-1,8-naphthyridin-2-ol is a chemical compound with the molecular formula C9H8N2O . It is a derivative of naphthyridine, a class of compounds that have been of considerable interest due to their diverse biological activities and photochemical properties .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 4-Methyl-1,8-naphthyridin-2-ol, has been a subject of research in recent years . Various strategies have been employed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of 4-Methyl-1,8-naphthyridin-2-ol consists of a naphthyridine core with a methyl group attached to the 4th carbon and a hydroxyl group attached to the 2nd carbon .Chemical Reactions Analysis

The reactivity of 1,8-naphthyridines has been studied with various electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-1,8-naphthyridin-2-ol, such as its density, melting point, boiling point, and molecular weight, are not explicitly mentioned in the sources .科学研究应用

作用机制

While the specific mechanism of action for 4-Methyl-1,8-naphthyridin-2-ol is not mentioned in the sources, it is known that certain 1,8-naphthyridine derivatives are considered good DNA intercalators. They bind with double-stranded DNA by intercalating between adjacent base pairs, thus changing the DNA conformation and inhibiting DNA duplication or transcription leading to suppression of cell growth .

安全和危害

未来方向

The future directions for the study of 4-Methyl-1,8-naphthyridin-2-ol and similar compounds could involve further exploration of their synthesis methods, reactivity, and potential applications. For instance, there is interest in the development of methods for the synthesis of 1,8-naphthyridines that are more eco-friendly, safe, and atom-economical . Additionally, these compounds could have potential applications in medicinal chemistry and materials science .

属性

IUPAC Name |

4-methyl-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-5-8(12)11-9-7(6)3-2-4-10-9/h2-5H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGZBDXIEDQOTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,8-naphthyridin-2-ol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2648852.png)

![2-[(4-Chlorophenyl)methyl]-6-(2,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2648856.png)

![benzo[d]thiazol-2-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2648859.png)

![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2648860.png)

![1-(4-chlorophenyl)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,4-triazol-1-yl}ethanol](/img/structure/B2648861.png)

![3-(4-Bromophenyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2648863.png)

![(1-(Methylsulfonyl)pyrrolidin-2-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2648865.png)

![Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2648873.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2648874.png)